エチルオルメサルタンメドキソミル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl Olmesartan Medoxomil is a prodrug of Olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is designed to improve the bioavailability and absorption of Olmesartan in the gastrointestinal tract. Upon administration, Ethyl Olmesartan Medoxomil is hydrolyzed to release the active Olmesartan, which then exerts its therapeutic effects by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .

科学的研究の応用

Ethyl Olmesartan Medoxomil has several scientific research applications:

Chemistry: Used as a model compound to study prodrug activation and hydrolysis mechanisms.

Biology: Investigated for its effects on cellular signaling pathways related to angiotensin II.

Medicine: Widely studied for its antihypertensive properties and potential benefits in cardiovascular diseases.

作用機序

Mode of Action

Ethyl Olmesartan Medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan acts as a selective and competitive antagonist at the AT1 receptor . By blocking the binding of angiotensin II to the AT1 receptor, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin and aldosterone, decreased cardiac activity, and increased excretion of sodium .

Biochemical Pathways

The action of Ethyl Olmesartan Medoxomil primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also prevents the inappropriate fluid retention, vasoconstriction, and further decline in left ventricular function associated with chronic activation of RAAS .

Pharmacokinetics

Ethyl Olmesartan Medoxomil is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours . The absolute bioavailability of the drug is around 26% . The pharmacokinetic data of olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors such as age, body weight, sex, patient status, and renal function can influence the clearance of olmesartan .

Result of Action

The primary result of Ethyl Olmesartan Medoxomil’s action is the reduction of blood pressure . This is achieved through the vasodilation caused by the blockade of the AT1 receptor and the subsequent reduction in the effects of angiotensin II . Additionally, it leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Action Environment

The action of Ethyl Olmesartan Medoxomil can be influenced by various environmental factors. For instance, the presence of other drugs that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Furthermore, the drug’s absorption can be affected by the pH of the gastrointestinal tract .

生化学分析

Biochemical Properties

Ethyl Olmesartan Medoxomil plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, it is hydrolyzed to Olmesartan, which selectively binds to the angiotensin II type 1 (AT1) receptor . This interaction prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion . Additionally, Ethyl Olmesartan Medoxomil interacts with human organic anion transporting polypeptide 2B1 (OATP2B1), which facilitates its intestinal absorption .

Cellular Effects

Ethyl Olmesartan Medoxomil influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also affects endothelial cells by enhancing nitric oxide bioavailability, which further contributes to its antihypertensive effects . Additionally, Ethyl Olmesartan Medoxomil has been shown to reduce inflammation and oxidative stress in various cell types .

Molecular Mechanism

The molecular mechanism of Ethyl Olmesartan Medoxomil involves its conversion to Olmesartan, which then binds to the AT1 receptor with high affinity . This binding inhibits the downstream signaling of angiotensin II, including the activation of phospholipase C, protein kinase C, and the release of intracellular calcium . By blocking these pathways, Ethyl Olmesartan Medoxomil effectively reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to lower blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Olmesartan Medoxomil have been observed to change over time. The compound exhibits stability under physiological conditions, with a gradual hydrolysis to Olmesartan . Long-term studies have shown that Ethyl Olmesartan Medoxomil maintains its antihypertensive effects over extended periods, with no significant degradation . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, including the maintenance of normal blood pressure and heart rate .

Dosage Effects in Animal Models

The effects of Ethyl Olmesartan Medoxomil vary with different dosages in animal models. Dose-dependent antihypertensive effects have been observed, with higher doses leading to more pronounced reductions in blood pressure . At very high doses, Ethyl Olmesartan Medoxomil may cause adverse effects such as hypotension and renal impairment . Threshold effects have also been noted, with minimal effective doses required to achieve significant antihypertensive outcomes .

Metabolic Pathways

Ethyl Olmesartan Medoxomil is involved in several metabolic pathways, primarily through its conversion to Olmesartan . This conversion is facilitated by esterases in the gastrointestinal tract . Olmesartan is then further metabolized in the liver, where it undergoes minimal biotransformation and is excreted primarily in the bile . The interaction with enzymes such as cytochrome P450 is limited, reducing the potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of Ethyl Olmesartan Medoxomil within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed in the small intestine via OATP2B1, which enhances its bioavailability . Once in the bloodstream, Ethyl Olmesartan Medoxomil is distributed to various tissues, including the liver, kidneys, and vascular smooth muscle . Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target sites .

Subcellular Localization

Ethyl Olmesartan Medoxomil and its active form, Olmesartan, exhibit specific subcellular localization patterns . Olmesartan primarily localizes to the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling . Additionally, post-translational modifications such as phosphorylation may influence the targeting and activity of Olmesartan within cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Olmesartan Medoxomil involves several key steps. Initially, Olmesartan is protected with a trityl group to form trityl Olmesartan. This intermediate is then reacted with medoxomil chloride under basic conditions to yield Ethyl Olmesartan Medoxomil. The reaction typically requires solvents such as acetonitrile and bases like potassium carbonate .

Industrial Production Methods: Industrial production of Ethyl Olmesartan Medoxomil follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and filtration techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Ethyl Olmesartan Medoxomil undergoes hydrolysis in the presence of water or biological fluids to release Olmesartan. This hydrolysis is a key reaction that activates the prodrug. Additionally, the compound can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Hydrolysis: Water or biological fluids at physiological pH.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Olmesartan.

Oxidation and Reduction: Various oxidized or reduced derivatives of Olmesartan.

類似化合物との比較

- Losartan

- Valsartan

- Irbesartan

- Telmisartan

- Candesartan

Comparison: Ethyl Olmesartan Medoxomil is unique among these compounds due to its prodrug nature, which enhances its bioavailability and absorption compared to its parent compound, Olmesartan. This characteristic allows for more efficient drug delivery and improved therapeutic outcomes .

生物活性

Ethyl Olmesartan Medoxomil is a prodrug that, upon oral administration, is converted to the active compound olmesartan, a selective angiotensin II receptor blocker (ARB). This compound plays a significant role in the treatment of hypertension and exhibits various biological activities that impact cardiovascular health. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparative data.

Prodrug Activation:

Ethyl Olmesartan Medoxomil is hydrolyzed in the gastrointestinal tract to olmesartan, which then selectively binds to the angiotensin II type 1 (AT1) receptor. This binding inhibits the action of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Biochemical Pathways:

The primary pathway affected by olmesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking AT1 receptors, olmesartan reduces aldosterone levels, decreases sodium reabsorption in the kidneys, and promotes vasodilation .

Pharmacokinetics

Absorption and Bioavailability:

Ethyl Olmesartan Medoxomil is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours. The conversion to olmesartan increases its bioavailability from approximately 4.5% to about 28.6% .

Distribution and Elimination:

Olmesartan has a volume of distribution of approximately 17 L and is highly bound to plasma proteins (99%). It is primarily eliminated unchanged through feces, with about 10-16% excreted in urine. The half-life of olmesartan ranges from 10 to 15 hours after multiple doses .

Biological Effects

Antihypertensive Efficacy:

Numerous studies have demonstrated the efficacy of olmesartan in lowering blood pressure. In a randomized controlled trial involving 334 patients with hypertension, significant reductions in both systolic and diastolic blood pressure were observed across various dosages (5 mg to 80 mg) over an 8-week period .

| Dosage (mg) | Mean DBP Reduction (mm Hg) | Mean SBP Reduction (mm Hg) |

|---|---|---|

| 5 | 9.6 | 14.5 |

| 20 | 12.2 | 16.5 |

| 80 | 10.6 | 15.4 |

Case Studies

Olmesartan-Induced Enteropathy:

A notable case study reported a patient who developed enteropathy after long-term use of olmesartan. Symptoms included diarrhea and weight loss, which improved significantly after discontinuation of the drug and treatment with budesonide . This highlights the importance of monitoring for gastrointestinal side effects in patients receiving this medication.

Nano-formulation Studies:

Recent research explored a nano-formulation of olmesartan medoxomil for treating indomethacin-induced duodenitis in rats. The study indicated that this formulation enhanced the therapeutic effects and reduced inflammation markers such as TNF-α and IL-6 compared to standard treatments .

Comparative Analysis

Ethyl Olmesartan Medoxomil can be compared with other ARBs like losartan, valsartan, and irbesartan. Its unique prodrug nature enhances bioavailability and therapeutic effectiveness:

| Compound | Prodrug | Bioavailability (%) | Primary Use |

|---|---|---|---|

| Ethyl Olmesartan Medoxomil | Yes | ~28.6 | Hypertension |

| Losartan | No | ~33 | Hypertension |

| Valsartan | No | ~25 | Hypertension |

| Irbesartan | No | ~60 | Hypertension |

特性

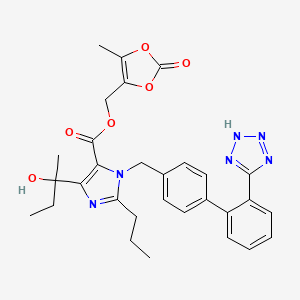

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXHIGGZIDKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。